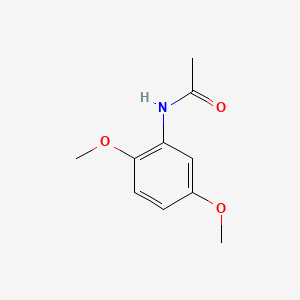

N-(2,5-Dimethoxyphenyl)acetamide

Description

Contextualization within the Acetamide (B32628) and Aryl Ether Chemical Classes

N-(2,5-Dimethoxyphenyl)acetamide belongs to two significant classes of organic compounds: acetamides and aryl ethers.

Acetamides are amides derived from acetic acid. allen.inwikipedia.org The core structure of acetamide consists of a methyl group and a carbonyl group bonded to a nitrogen atom. vedantu.com Acetamides are known for their diverse applications, including as industrial solvents and plasticizers. wikipedia.org The presence of the amide bond, similar to the linkage between amino acids in proteins, makes acetamide derivatives subjects of interest in biological chemistry. wikipedia.org

Aryl ethers are a class of organic compounds where an ether group (an oxygen atom connected to two alkyl or aryl groups) is attached to an aromatic ring. libretexts.orgbritannica.comwikipedia.org This structural feature influences their physical and chemical properties, such as conferring increased stability. fiveable.me Aryl ethers are prevalent in biochemistry, forming common linkages in complex molecules like carbohydrates and lignin. wikipedia.org

The combination of both the acetamide and aryl ether functionalities within this compound results in a molecule with a unique set of properties, making it a valuable subject for scientific investigation.

Research Significance and Scope in Chemical Biology and Medicinal Chemistry

The unique structure of this compound and its derivatives makes them significant in the fields of chemical biology and medicinal chemistry. The exploration of structurally similar compounds has been a key aspect of drug discovery and the development of chemical tools to probe biological systems.

For instance, the dimethoxyphenyl moiety is a feature in various biologically active molecules. The strategic placement of substituents on the phenyl ring can significantly influence a compound's interaction with biological targets. Research into related compounds has led to the development of agents with specific activities at serotonin (B10506) receptors, which are crucial targets for therapies addressing neuropsychiatric disorders. acs.org

The synthesis of libraries of related compounds, such as aniline-based amides, through methods like palladium-catalyzed Suzuki cross-coupling reactions, allows for the exploration of structure-activity relationships. researchgate.net These studies are essential for identifying new compounds with potential therapeutic applications, including spasmolytic effects. researchgate.net Furthermore, computational studies, such as density functional theory (DFT) calculations, are employed to understand the structural and electronic properties of these molecules, which can guide the design of new and more effective compounds. researchgate.netacs.org

The field of chemical biology also utilizes compounds with specific structural motifs to create diverse chemical libraries for screening in various biological assays. This approach has been successful in identifying inhibitors of biological processes such as angiogenesis and in the discovery of molecules that can modulate cellular pathways like Wnt signaling. mdpi.com

Historical Perspectives on Related Dimethoxyphenyl Compounds in Scientific Inquiry

The scientific inquiry into dimethoxyphenyl compounds has a rich history, particularly in the context of medicinal chemistry and pharmacology. The substitution pattern on the phenyl ring has been a critical area of investigation. For example, the position of methoxy (B1213986) groups on the phenyl ring can dramatically alter the biological activity of a compound.

A historical example of the importance of the dimethoxyphenyl structure is found in the development of psychedelic agents. The compound 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) was first synthesized in 1973 as part of a structure-activity relationship study of hallucinogenic agents. acs.org This research highlighted how modifications to the dimethoxyphenyl core could lead to compounds with potent and specific effects on the serotonin 5-HT2 receptor. acs.org

The study of such compounds has not been limited to their psychoactive properties. They have become invaluable tools in neuroscience research for understanding receptor function and have paved the way for the development of therapeutic agents for a range of conditions, including treatment-resistant depression. acs.org The historical development of these compounds underscores the importance of systematic chemical synthesis and biological evaluation in advancing our understanding of how small molecules interact with complex biological systems.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(12)11-9-6-8(13-2)4-5-10(9)14-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZRMSVNIKYCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063044 | |

| Record name | Acetamide, N-(2,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3467-59-2 | |

| Record name | N-(2,5-Dimethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3467-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Dimethoxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003467592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Dimethoxyacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,5-dimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,5-dimethoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,5-DIMETHOXYPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQT642LWE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of N 2,5 Dimethoxyphenyl Acetamide Analogues

Established Synthetic Pathways for N-(2,5-Dimethoxyphenyl)acetamide Core Synthesis

The creation of the foundational this compound structure relies on established chemical reactions that form the crucial amide bond.

Amide Bond Formation Strategies

Amide bonds are typically formed by reacting a carboxylic acid or its derivative with an amine. libretexts.org In the context of this compound, this involves the reaction of 2,5-dimethoxyaniline (B66101) with an acetylating agent. Common methods include the use of acetyl chloride or acetic anhydride (B1165640). Another approach involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between a carboxylic acid and an amine. libretexts.orgyoutube.com The reaction of an amine with an acyl chloride is a classic method for synthesizing amides. iitk.ac.in This reaction proceeds through a nucleophilic acyl substitution mechanism. iitk.ac.in

The general mechanism for amide formation from a carboxylic acid and an amine using a coupling agent like DCC begins with the activation of the carboxylic acid by DCC. youtube.com The amine then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com A subsequent proton transfer and elimination of a leaving group, which is a urea (B33335) derivative in the case of DCC, results in the formation of the amide bond. youtube.comyoutube.com

Approaches for Related Dimethoxyphenyl Acetamides (e.g., Schotten-Baumann reaction)

The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acid chlorides. wikipedia.orgtestbook.com This reaction is typically performed under basic conditions, often using a two-phase solvent system of water and an organic solvent. wikipedia.org The base neutralizes the hydrochloric acid that is formed during the reaction, which helps to drive the reaction towards the formation of the amide product. byjus.com

For the synthesis of dimethoxyphenyl acetamides, the Schotten-Baumann reaction would involve reacting a dimethoxyaniline with an acyl chloride in the presence of a base like sodium hydroxide (B78521) or pyridine. iitk.ac.inbyjus.com For example, the reaction of benzylamine (B48309) with acetyl chloride under Schotten-Baumann conditions yields N-benzylacetamide. wikipedia.orgtestbook.com This method is widely used in organic chemistry and has industrial applications. wikipedia.org

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be modified to create a variety of derivatives with different substituents on the aromatic ring or on the acetamide (B32628) moiety.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling of N-(2,5-dibromophenyl)acetamide)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used to couple an organoboron compound with a halide. libretexts.org This reaction can be used to synthesize substituted this compound derivatives. For instance, N-(2,5-dibromophenyl)acetamide can serve as a starting material for Suzuki coupling reactions with various arylboronic acids to produce a range of N-(2,5-diarylphenyl)acetamide derivatives. researchgate.net The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Aryl halides with ortho-substituents can sometimes be challenging substrates for cross-coupling reactions. orgsyn.org However, the Suzuki coupling has been successfully employed for such transformations. orgsyn.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving good yields. libretexts.orgresearchgate.net

Table 1: Examples of Suzuki Coupling Reactions for the Synthesis of N-(2,5-diarylphenyl)acetamide Derivatives

| Starting Material | Coupling Partner | Product | Reference |

| N-(2,5-dibromophenyl)acetamide | Arylboronic acids | N-(2,5-diarylphenyl)acetamide derivatives | researchgate.net |

| N-(2-bromophenyl)acetamide | 2,4,6-trivinylcyclotriboroxane-pyridine complex | N-(2-vinylphenyl)acetamide | orgsyn.org |

| 3-chloroindazole | Phenylboronic acid | 3-phenylindazole | nih.gov |

Introduction of Methoxy (B1213986), Halogen, and Other Aromatic Substituents

Substituents such as methoxy groups, halogens, and other functional groups can be introduced onto the aromatic ring of this compound through various synthetic strategies. For instance, starting with a differently substituted aniline (B41778) and performing an acylation reaction can lead to the desired substituted acetamide. The synthesis of N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, for example, starts from 3-methoxyaniline. iucr.org

The introduction of halogens can be achieved through electrophilic halogenation reactions on the aromatic ring, provided the existing substituents direct the incoming halogen to the desired position. These halogenated derivatives can then serve as precursors for further functionalization, for example, through cross-coupling reactions. researchgate.net

Modification of the Acetamide Moiety for Derivatization (e.g., N-(2,5-dimethoxyphenyl)-2-methoxyacetamide)

The acetamide moiety of this compound can also be modified to create derivatives. For example, instead of using acetic anhydride or acetyl chloride, a different acylating agent can be used to introduce a substituted acetyl group. The synthesis of N-(2,5-dimethoxyphenyl)-2-methoxyacetamide would involve the reaction of 2,5-dimethoxyaniline with 2-methoxyacetyl chloride or a related activated form of 2-methoxyacetic acid.

Further modifications can include the synthesis of related structures like N-(2,5-dimethylphenyl)thioureido acid derivatives, which can then be used to create a variety of heterocyclic compounds. nih.gov The synthesis of N-(2,5-dimethoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide demonstrates another complex derivatization starting from N-(2,5-dimethoxyphenyl)benzenesulfonamide. iucr.org

Advanced Synthetic Strategies for Complex this compound Architectures

Modern synthetic chemistry offers a powerful toolkit for building complex molecules from simpler precursors. For analogues of this compound, advanced strategies are employed to create sophisticated three-dimensional structures and to introduce a high degree of molecular diversity. These approaches are crucial for developing novel compounds with specific properties and functions. Key strategies include methods that control the spatial arrangement of atoms (stereoselective synthesis) and reactions that combine multiple starting materials in a single step (multicomponent reactions).

Stereoselective synthesis is a critical discipline focused on producing molecules with a well-defined three-dimensional arrangement of atoms. For this compound analogues, this involves creating chiral centers with a specific configuration (R or S). Such control is typically achieved through two main strategies: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a non-chiral starting material to guide the stereochemical course of a reaction. wikipedia.orgresearchgate.net After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com Evans oxazolidinones and pseudoephedrine are prominent examples of highly effective chiral auxiliaries. wikipedia.orgnih.gov

For instance, to create a chiral this compound analogue where a substituent is introduced at the alpha-position to the carbonyl group, one could first prepare a chiral amide using pseudoephedrine. The α-proton of this amide can be selectively removed by a base to form a chiral enolate. This enolate then reacts with an electrophile (e.g., an alkyl halide) from a specific direction, dictated by the steric influence of the chiral auxiliary, leading to a new stereocenter with high diastereoselectivity. wikipedia.org Subsequent removal of the pseudoephedrine auxiliary would yield the desired enantiomerically enriched N-aryl acetamide derivative.

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations, and acylations | Forms a rigid chelated transition state that directs incoming reagents to one face of the enolate. |

| Pseudoephedrine | Asymmetric alkylation of amides | The methyl and hydroxyl groups effectively shield one face of the enolate, ensuring high diastereoselectivity. |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, Michael additions, and alkylations | Provides excellent stereocontrol due to its rigid bicyclic structure. |

| (S)- and (R)-1-Phenylethylamine | Synthesis of chiral imines and subsequent diastereoselective additions | Readily available in both enantiomeric forms and easily attached to and removed from substrates. |

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.gov The catalyst creates a chiral environment that forces the reaction to proceed along one stereochemical pathway over the other. frontiersin.org Methods like asymmetric hydrogenation of enamines, often catalyzed by rhodium or ruthenium complexes with chiral ligands like BINAP, are powerful techniques for creating chiral amine centers. youtube.com For synthesizing analogues of this compound, an enamide precursor could be hydrogenated to install a stereocenter with high enantiomeric excess. youtube.com Similarly, chiral Brønsted acids can be used to catalyze reactions asymmetrically, affording atropisomeric N-aryl heterocycles through processes like cyclodehydration. nih.gov

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov This strategy allows for the rapid construction of complex molecular architectures from simple building blocks, making it a valuable tool in drug discovery and materials science. acs.org The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs that are particularly well-suited for synthesizing complex amide-containing structures. wikipedia.orgresearchgate.net

The Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide product. beilstein-journals.org The immense structural diversity achievable stems from the wide variety of commercially available starting materials for each of the four components. mdpi.com

This methodology is highly applicable for creating complex analogues of this compound. By utilizing 2,5-dimethoxyaniline as the amine component, a diverse library of derivatives can be synthesized. For example, a reaction between 2,5-dimethoxyaniline, a complex aldehyde (such as anthraquinone-2-carbaldehyde), a carboxylic acid, and an isocyanide (e.g., tert-butyl isocyanide) would rapidly generate a sophisticated this compound architecture in a single step. beilstein-journals.org This approach is particularly effective with electron-rich anilines like 2,5-dimethoxyaniline. beilstein-journals.orgias.ac.in

| Component | Example Reactant | Role |

|---|---|---|

| Amine | 2,5-Dimethoxyaniline | Forms the N-aryl amide backbone. |

| Aldehyde | Anthraquinone-2-carbaldehyde | Introduces a complex substituent group. |

| Carboxylic Acid | Acetic Acid | Provides the acyl portion of the second amide. |

| Isocyanide | tert-Butyl Isocyanide | Forms the core of the second amide group. |

The Passerini Three-Component Reaction: The Passerini reaction, discovered in 1921, is the first isocyanide-based MCR and involves the combination of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While it does not directly incorporate an amine, it can be used to synthesize precursors that are later converted to this compound analogues. For example, a Passerini product could be chemically modified in subsequent steps to introduce the 2,5-dimethoxyphenylamino group. The reaction is known for its high atom economy and tolerance of a wide range of functional groups. researchgate.netnih.gov

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization in Structural Elucidation

Spectroscopic analysis provides fundamental information about the atomic and molecular structure of N-(2,5-Dimethoxyphenyl)acetamide, confirming the connectivity of atoms and the presence of key functional groups.

The ¹H-NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The acetyl group's methyl protons would appear as a singlet. The two methoxy (B1213986) groups, being in different positions on the aromatic ring, would each produce a singlet. The protons on the aromatic ring itself would likely appear as a complex splitting pattern due to their coupling with each other. The amide proton (N-H) would typically be observed as a broad singlet.

The ¹³C-NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the amide, the methyl carbons of the acetyl and methoxy groups, and the distinct carbons of the aromatic ring.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.1 | ~24 |

| Methoxy OCH₃ | ~3.8 | ~56 |

| Methoxy OCH₃ | ~3.9 | ~57 |

| Aromatic CH | ~6.7 - 7.9 | ~109 - 153 |

| Amide NH | ~8.0 (broad) | N/A |

Note: The predicted values are estimates and actual experimental values may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, HRMS would confirm its molecular formula, C₁₀H₁₃NO₃. nih.govncats.ionih.govnist.gov The technique can differentiate between compounds with the same nominal mass but different elemental compositions, making it a definitive tool for structural confirmation.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ | nih.govncats.ionist.gov |

| Molecular Weight (Monoisotopic) | 195.08954 Da | ncats.ionist.gov |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. These include the N-H and C=O bonds of the amide group, the C-O bonds of the ether groups, and the vibrations associated with the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300 - 3500 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aliphatic (CH₃) | C-H Stretch | 2850 - 3000 |

| Amide (Amide I) | C=O Stretch | 1630 - 1680 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Amide (Amide II) | N-H Bend | 1510 - 1570 |

| Ether | C-O-C Asymmetric Stretch | 1200 - 1275 |

Chromatographic Separations and Purity Assessment

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, or degradation products, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for compounds of similar polarity. sielc.comsielc.com Studies on related 2,5-dimethoxyphenyl derivatives have utilized C18 columns with a mobile phase consisting of a gradient of water and acetonitrile, often with an acid additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov Detection is typically performed using a diode array detector (DAD) at various UV wavelengths. nih.gov

Table 4: Representative HPLC Conditions for Analysis of Related Dimethoxyphenyl Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Gemini-NX C18, 3 µm, 110 Å (250 x 4.6 mm) | nih.gov |

| Mobile Phase A | 0.1% TFA in H₂O (v/v) | nih.gov |

| Mobile Phase B | 0.1% TFA, 10% H₂O in Acetonitrile (v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Gradient | 0-100% Mobile Phase B over 20-30 minutes | nih.gov |

| Detection | UV at 205, 210, 254, and 280 nm | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. This compound is amenable to GC-MS analysis, which can be used to assess its purity and identify volatile impurities. nist.gov The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. A common column for this type of analysis is a low-polarity phase, such as a 5% diphenyl/95% dimethyl polysiloxane column, which is suitable for a broad range of semi-volatile compounds. targetanalysis.gr

Table 5: Typical GC-MS Parameters for Analysis of Semi-Volatile Acetamides

| Parameter | Condition |

|---|---|

| GC Column | 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., HP-5ms) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp at 10 °C/min to 280 °C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detector | Mass Spectrometer |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HR-MS/MS) for Comprehensive Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HR-MS/MS) stands as a cornerstone for the analysis of this compound and related phenethylamine (B48288) compounds. nih.gov This hyphenated technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for detecting and quantifying compounds in complex matrices. nih.gov

In a typical LC-MS/MS workflow, the sample is first injected into an LC system, where individual components are separated on a column (e.g., a C18 column). nih.gov The separated analytes then enter the mass spectrometer. High-resolution instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can determine the mass of the parent ion with high accuracy (typically within 3 ppm), which aids in confirming the elemental composition. nih.govscripps.edu

Tandem mass spectrometry (MS/MS) provides further structural information. The parent ion of the target compound is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern. This fragmentation spectrum acts as a chemical fingerprint, allowing for definitive identification by matching it against spectral libraries or through manual interpretation. scripps.edu For instance, the fragmentation of related acetamide (B32628) compounds often involves cleavage of the amide bond and side chains, providing clues to the original structure. nih.govwaters.com

High-resolution mass spectrometry (HRMS) is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). This capability is crucial in metabolomics and impurity profiling, where numerous structurally similar compounds may be present. nih.govunipr.it The combination of retention time from the LC and the high-accuracy mass data from both the precursor and fragment ions provides a very high degree of confidence in the identification and quantification of the analyte. nih.govscripps.edu

Table 1: Predicted Mass Spectrometric Properties for a Related Compound, 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 298.18016 | 171.9 |

| [M+Na]⁺ | 320.16210 | 179.2 |

| [M-H]⁻ | 296.16560 | 179.0 |

| [M+NH₄]⁺ | 315.20670 | 187.5 |

| [M+K]⁺ | 336.13604 | 175.3 |

| [M+H-H₂O]⁺ | 280.17014 | 163.9 |

| Data derived from predictive models for a structurally similar compound to illustrate the type of information generated in MS analysis. uni.lu |

X-ray Crystallography for Solid-State Structure Determination (e.g., 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry and offers insights into intermolecular interactions such as hydrogen bonding and π–π stacking that govern the crystal packing. nih.govscienceopen.com

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. nih.gov

For the related compound, 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide, X-ray diffraction analysis provides detailed information about its solid-state structure. amanote.com Similarly, studies on other acetamide derivatives, such as N-(2,5-dimethoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, have utilized this technique to elucidate their molecular conformation and the nature of their crystal packing, which is often dominated by C—H⋯O interactions. nih.govscienceopen.com This information is crucial for understanding the physical properties of the solid material and can be correlated with data from other analytical methods.

Table 2: Crystallographic Data for 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.123 (3) |

| b (Å) | 10.456 (2) |

| c (Å) | 12.594 (3) |

| α (°) | 90 |

| β (°) | 107.45 (3) |

| γ (°) | 90 |

| Volume (ų) | 1649.0 (6) |

| Z | 4 |

| Data obtained from the crystallographic study of 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide. amanote.com |

Computational Chemistry and Molecular Modeling Studies of N 2,5 Dimethoxyphenyl Acetamide and Its Analogues

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a molecule's structure and reactivity. For N-(2,5-Dimethoxyphenyl)acetamide and its analogs, DFT calculations have been instrumental in understanding their fundamental chemical characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwpmucdn.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. youtube.com

In studies of acetamide (B32628) derivatives, FMO analysis is frequently used to understand intermolecular charge transfer. nih.gov For instance, the HOMO and LUMO energy gaps are calculated using methods like B3LYP with a 6-311G++(d,p) basis set. eurjchem.com These calculations help in identifying the electron-donating and electron-withdrawing sites within the molecule, which is crucial for predicting how it will interact with other molecules. eurjchem.com The analysis of frontier orbitals can also be correlated with experimental UV-Vis spectra to validate the theoretical findings. nih.gov

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons (electrophilicity). youtube.com |

| Energy Gap (Eg) | The energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower stability. |

Reactivity Descriptors

Global reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), electrophilicity (ω), and chemical hardness/softness. nih.gov The chemical potential indicates the tendency of electrons to escape from a system, while electrophilicity measures the energy stabilization when the system accepts an additional electronic charge. nih.gov Softer molecules, which have low stability and high chemical reactivity, are also identified through these calculations. nih.gov

These descriptors are valuable in comparative studies of analogous compounds. For example, by comparing the reactivity descriptors of different N-aryl acetamide compounds, researchers can predict which analog is likely to be more reactive or stable in a given chemical environment. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein, providing insights into the ligand's biological activity. rrpharmacology.ruchemrevlett.com

Protein-Ligand Binding Affinity Prediction

A key output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function in kcal/mol. nih.gov This value estimates the strength of the interaction between the ligand and its target protein. In studies involving acetamide derivatives, docking simulations have been used to screen for potential inhibitors of various enzymes. nih.gov For example, N-substituted pyridazine-3-carboxamide (B1582110) derivatives have been docked against glutamate (B1630785) receptors to predict their binding energies and identify potential modulators. rrpharmacology.ru The binding affinities of novel compounds are often compared to those of known reference drugs to assess their potential efficacy. rrpharmacology.ru

Elucidation of Binding Poses and Key Intermolecular Interactions

Beyond predicting binding affinity, molecular docking reveals the specific binding pose of a ligand within the active site of a protein. This includes the identification of key intermolecular interactions such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net For instance, docking studies of quinolone derivatives have detailed the hydrogen bonds formed between the ligand's functional groups and specific amino acid residues of the target protein, as well as hydrophobic interactions with other residues. nih.gov Understanding these interactions is fundamental for structure-based drug design, allowing for the modification of the ligand to enhance its binding affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and the protein, as well as the stability of the ligand-protein complex. youtube.commdpi.com

MD simulations are particularly useful for validating the results of molecular docking. For example, an 80-nanosecond MD simulation was used to confirm the stability of a complex between a newly synthesized compound and its target enzyme, cholesterol oxidase. nih.gov The root-mean-square deviation (RMSD) of the protein during the simulation is often monitored to assess the stability of the complex. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify the most stable binding conformations over time.

Ligand-Receptor Complex Stability Assessment

A crucial aspect of computational drug design is the evaluation of the stability of a ligand-receptor complex, which is fundamental to predicting a compound's potential efficacy. Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. The stability of this complex is often quantified by the binding affinity, typically expressed as the free energy of binding (ΔGbind) in kcal/mol. A more negative value indicates a more stable complex and higher binding affinity.

Studies on various acetamide analogues have demonstrated their potential to form stable complexes with different biological targets. For example, in research on N-aryl-acetamide compounds as potential inhibitors for neurodegenerative enzymes, molecular docking studies revealed that these compounds could bind effectively to monoamine oxidase B (MAO-B). nih.gov The binding energies (ΔGbind) for some of these analogues were found to be superior to that of the reference drug, Zonisamide, with one compound in the series showing the most promise for selective affinity against MAO-B. nih.gov

Similarly, molecular docking of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, which share structural similarities with acetamides, predicted a high degree of affinity for glutamate receptors. rrpharmacology.ru The calculated binding energies for these compounds against the NMDA GluN2B receptor ranged from -8.7 to -11.6 kcal/mol, comparable to the reference drug ifenprodil (B1662929) (-11.3 kcal/mol). rrpharmacology.ru In another study, N-substituted sulfonamides, designed as potential anticancer therapeutics, showed favorable binding affinities toward the carbonic anhydrase target 1AZM, with binding energies ranging from -6.8 to -8.2 kcal/mol, all of which were superior to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). semanticscholar.org

The stability of these complexes is governed by various intermolecular interactions, including hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the receptor's active site. dntb.gov.uanih.gov For instance, the docking of Ceftriaxone sodium into a donor binding domain showed hydrogen bonding with residues Met336, Arg40, Asn43, Thr356, and Phe357, contributing to a stable complex. nih.gov

Interactive Table 1: Binding Affinities of Acetamide Analogues against Various Receptors

| Compound Series | Target Receptor | Binding Energy Range (kcal/mol) | Key Interacting Residues | Reference Drug | Reference Drug Binding Energy (kcal/mol) |

|---|---|---|---|---|---|

| N-aryl-acetamide derivatives | MAO-B | Not specified, but better than reference | Not specified | Zonisamide | Not specified |

| Pyridazine-3-carboxamides | NMDA GluN2B | -8.7 to -11.6 | Not specified | Ifenprodil | -11.3 |

| Pyridazine-3-carboxamides | mGlu8 | -5.0 to -8.7 | Not specified | L-AP4 | -6.1 |

| N-substituted sulfonamides | Carbonic Anhydrase (1AZM) | -6.8 to -8.2 | Not specified | Acetazolamide | -5.25 |

| Ceftriaxone sodium | Donor Binding Domain | -8.241 | Met336, Arg40, Asn43, Thr356, Phe357 | Not specified | Not specified |

Conformational Analysis and Flexibility

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energy associated with different arrangements, or conformers. A molecule's conformation is critical for its ability to bind to a receptor's active site, as it must adopt a specific three-dimensional shape to fit properly. The flexibility of a molecule determines its ability to adopt the necessary conformation upon approaching the binding site.

The conformational freedom of a molecule can significantly impact its biological activity. Research on analogues of the 2,5-dimethoxyphenethylamine scaffold, a structure related to this compound, has demonstrated that restricting the conformation of the ethylamine (B1201723) chain has a profound effect on agonist potency at serotonin (B10506) 5-HT2A receptors. nih.gov This highlights that specific spatial orientations are required for effective ligand-receptor interaction and subsequent biological response. nih.gov Therefore, understanding the preferred conformations and the degree of flexibility is essential for designing potent and selective ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By establishing this relationship, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts, reducing costs, and accelerating the drug discovery process. nih.govresearchgate.net

Predictive Model Development for Biological Activities

The development of a predictive QSAR model involves several steps. First, a dataset of compounds with known biological activities is selected. nih.gov The three-dimensional structures of these molecules are optimized, and a set of numerical parameters, known as molecular descriptors, are calculated to represent their structural and physicochemical properties. kg.ac.rs Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that best correlates the descriptors with the observed biological activity. nih.govkg.ac.rs

The robustness and predictive power of the developed QSAR model must be rigorously validated. researchgate.net Internal validation techniques, such as the leave-one-out cross-validation (yielding a Q² or Rloo value), and external validation using a separate test set of compounds (yielding an R²test value) are employed to ensure the model is not overfitted and can accurately predict the activity of new compounds. nih.govkg.ac.rs

For example, a QSAR analysis was applied to a series of 51 acetamido-N-benzylacetamide derivatives to model their anticonvulsant activity. kg.ac.rs One of the resulting models, combining 2D and 3D descriptors, demonstrated high predictive quality with a calibration correlation coefficient (Rcal) of 0.888 and a leave-one-out cross-validation coefficient (Rloo) of 0.867. kg.ac.rs In another study, a QSAR model for 2,4-disubstituted quinoline (B57606) derivatives as anti-tuberculosis agents was developed and validated, showing a high internal correlation coefficient (R²) of 0.9265 and good external predictive power (R²test) of 0.8034. nih.gov

Interactive Table 2: Statistical Validation of QSAR Models for Acetamide Analogues and Related Compounds

| Compound Series | Biological Activity | Model Type | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) |

|---|---|---|---|---|---|

| Acetamido-N-benzylacetamides | Anticonvulsant | 2D + 3D Descriptors | 0.888 | 0.867 | 0.814 |

| 2,4-disubstituted quinolines | Anti-tuberculosis | 2D Descriptors (GFA) | 0.9265 | 0.8512 | 0.8034 |

| Isatin (B1672199) N-phenylacetamides | Carbonic Anhydrase IX Inhibition | 2D-QSAR | Not specified | Not specified | Not specified |

| Isatin N-phenylacetamides | Carbonic Anhydrase XII Inhibition | 2D-QSAR | Not specified | Not specified | Not specified |

Descriptor Analysis and Feature Selection

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. kg.ac.rs They are the foundation of QSAR models. These descriptors can be categorized in various ways:

0D Descriptors (Constitutional): Describe the basic composition of a molecule, such as molecular weight and atom counts. kg.ac.rs

1D Descriptors: Include lists of structural fragments.

2D Descriptors: Derived from the 2D representation of the molecule, they include topological, connectivity, and electro-negativity indices. kg.ac.rs

3D Descriptors: Calculated from the 3D coordinates of the molecule, they describe properties like volume, shape, and surface area. nih.govkg.ac.rs

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, they describe electronic properties like dipole moment and orbital energies. kg.ac.rs

Given that thousands of descriptors can be calculated for a single molecule, a critical step in QSAR modeling is feature selection . nih.gov This process identifies the most relevant descriptors that have the strongest correlation with the biological activity, while removing redundant or irrelevant ones. researchgate.net Effective feature selection prevents model overfitting and improves its predictive power. nih.gov Methods like Genetic Function Approximation (GFA) and the Replacement Method (RM) are used to search for the optimal subset of descriptors. nih.govkg.ac.rs

In a QSAR study of anticonvulsant acetamido-N-benzylacetamide derivatives, results indicated the important role of electronic and topologic features. kg.ac.rs For a model predicting antitubercular activity, the selected descriptors included AATS5e (Average ATS statement e), VR1_Dzs (logS-scaled Randic-type eigenvector-based index), SpMin7_Bhe (Smallest absolute eigenvalue of Burden modified matrix), TDB9e (3D-Topological Distance Based descriptor), and RDF110s (Radial Distribution Function descriptor). nih.gov These examples show how specific, quantifiable molecular properties are identified as key drivers of a compound's biological function.

Interactive Table 3: Examples of Molecular Descriptor Types

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional (0D) | Basic molecular composition and counts. | Molecular Weight, Atom Count, Number of Rings |

| Topological (2D) | Describes atomic connectivity and branching. | Randic Indices, Wiener Index, Balaban Index |

| Geometrical (3D) | Based on the 3D structure of the molecule. | Molecular Volume, Surface Area, Principal Moments of Inertia |

| Electronic / Quantum-Chemical | Describes the electronic distribution. | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

| Physicochemical | Relates to properties like lipophilicity. | LogP (octanol-water partition coefficient), Molar Refractivity |

Structure Activity Relationship Sar and Structure Target Relationship Str Investigations

Impact of Aromatic Substitution Patterns on Biological Activity

The substitution pattern on the phenyl ring of N-(2,5-Dimethoxyphenyl)acetamide is a critical determinant of its biological profile, particularly its interaction with serotonin (B10506) receptors. The 2,5-dimethoxy substitution is a foundational motif for affinity at 5-HT2A and 5-HT2C receptors. nih.govnih.govnih.gov

The addition of a halogen atom, such as iodine, at the 4-position of the phenyl ring dramatically enhances potency. A prime example is the related phenethylamine (B48288), 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), which is a potent and widely used 5-HT2A/2C receptor agonist. nih.govnih.govcolab.ws This substitution is believed to enhance receptor affinity and can influence the functional activity of the ligand. The introduction of a halogen at this position generally increases the compound's interaction with a specific sub-pocket within the receptor binding site.

Similarly, other substitutions on the phenyl ring of acetamide (B32628) derivatives have been shown to modulate activity at different targets. For instance, in the development of P2Y14R antagonists, a 4-bromophenoxy group was part of the most potent compound, indicating the favorability of halogen substitutions in that specific series. nih.gov Studies on other phenoxy acetamide analogs have revealed that halogen-containing derivatives often exhibit enhanced anti-inflammatory functions. nih.gov

Table 1: Impact of Aromatic Substitution on Biological Activity of Related Phenethylamine Analogs This table showcases how substitutions on the phenyl ring influence activity at the 5-HT2A receptor, a common target for this class of compounds.

| Compound | Substitutions | Key Biological Activity | Reference |

|---|---|---|---|

| 2C-I | 2,5-Dimethoxy, 4-Iodo | Parent compound for 25I-NBOMe; 5-HT2A receptor agonist activity. | nih.gov |

| DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) | 2,5-Dimethoxy, 4-Iodo, α-methyl | Potent 5-HT2A/2C receptor agonist. | nih.govnih.govcolab.ws |

| 25CN-NBOH | 2,5-Dimethoxy, 4-Cyano, N-benzylhydroxy | 5-HT2A receptor agonist. | nih.gov |

| DOM ((-)-2,5-dimethoxy-4-methylamphetamine) | 2,5-Dimethoxy, 4-Methyl, α-methyl | Agonist activation of 5-HT2A receptors is essential for its activity. | nih.gov |

Role of the Acetamide Moiety in Ligand-Receptor Interactions

The acetamide moiety (–NHC(=O)CH₃) is a crucial functional group that significantly influences the pharmacokinetic and pharmacodynamic properties of the parent compound and its derivatives. This group can participate in key hydrogen bonding interactions within receptor binding pockets, which is often essential for ligand recognition and stabilization. archivepp.com

The nitrogen atom of the acetamide group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. For example, in studies of acetamide derivatives targeting the COX-II enzyme, the nitrogen atom of the acetamide moiety was observed to form a hydrogen bond with the amino acid Serine 353. archivepp.com These types of interactions are fundamental for the stable binding of a ligand to its target protein.

Furthermore, the acetamide group serves as a versatile chemical scaffold. It provides a stable linker to connect the substituted phenyl ring to other chemical moieties, allowing for the systematic exploration of chemical space in drug design. researchgate.netijper.org Its relative stability and defined geometry make it an ideal component for building libraries of compounds with modulated properties. epa.gov

Influence of Side Chain Modifications on Efficacy and Selectivity

Modifications to the side chain of this compound and its structural relatives have profound effects on their efficacy and selectivity. For this class of compounds, the "side chain" can be considered the N-acetyl group or, more broadly, the N-substituted ethylamine (B1201723) backbone in related phenethylamines.

In the closely related N-benzylphenethylamine series (NBOMes), modifications to the nitrogen atom of the ethylamine side chain are a key determinant of activity. For example, adding a 2-methoxybenzyl (NBOMe) group to the nitrogen of a 2,5-dimethoxyphenethylamine core structure can dramatically increase potency and efficacy at the 5-HT2A receptor. nih.gov The size and nature of this N-substituent are critical; different substituents can fine-tune the compound's selectivity profile across different serotonin receptor subtypes (e.g., 5-HT2A vs. 5-HT2C). nih.gov

Studies on other classes of molecules, such as peptide analogs, also underscore the importance of side-chain modifications. For instance, altering the C-terminal side chain in minigastrin analogs was shown to improve enzymatic stability and tumor-targeting properties, demonstrating that side-chain engineering is a powerful strategy for enhancing drug-like characteristics. mdpi.com This principle is broadly applicable in medicinal chemistry, where side chains are modified to optimize potency, reduce off-target effects, and improve metabolic stability. nih.govnih.gov

Stereochemical Considerations in Activity Modulation

While this compound itself is an achiral molecule, the introduction of a chiral center through side-chain modification has significant implications for biological activity. ncats.io Many potent analogs of this compound are chiral, and their stereoisomers often exhibit markedly different potencies and efficacies.

A classic example from the related amphetamine series is 2,5-dimethoxy-4-methylamphetamine (DOM), where the (-) enantiomer is the more active form at the 5-HT2A receptor. nih.gov This stereoselectivity indicates that the three-dimensional arrangement of the substituents is critical for optimal interaction with the chiral environment of the receptor's binding site.

More recent research has reinforced this observation. In the development of novel 2,5-dimethoxyphenylpiperidine derivatives as selective 5-HT2A receptor agonists, the (S)-enantiomer of one compound, designated LPH-5, was identified as the eutomer (the more potent enantiomer), displaying desirable drug-like properties. nih.gov This highlights that for analogs of this compound, stereochemistry is a key factor in modulating biological activity and achieving receptor selectivity.

Table 2: Stereochemistry and Biological Activity This table illustrates the importance of stereochemistry in analogs related to this compound.

| Compound/Analog | Stereochemistry | Biological Significance | Reference |

|---|---|---|---|

| This compound | Achiral | Parent compound with no stereocenters. | ncats.io |

| DOM (2,5-dimethoxy-4-methylamphetamine) | Chiral, with (-) enantiomer being more active | Demonstrates that agonist activity at 5-HT2A receptors is stereoselective. | nih.gov |

| LPH-5 ((S)-11) | (S)-enantiomer is the active form | Identified as a selective 5-HT2A receptor agonist, highlighting stereochemical importance. | nih.gov |

Pharmacophore Model Development from SAR Data

The collective SAR data from this compound and its analogs can be used to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. science.govnih.gov

For agonists at serotonin receptors like 5-HT2A, a pharmacophore model derived from this chemical class would likely include several key features:

An aromatic ring feature, corresponding to the substituted phenyl group.

Two hydrogen bond acceptor features, representing the oxygen atoms of the 2,5-methoxy groups.

A hydrogen bond donor/acceptor feature, from the acetamide or amine nitrogen and carbonyl oxygen. researchgate.net

A hydrophobic region, defined by the aromatic ring and any alkyl substituents. researchgate.net

Potential additional features, such as a halogen bonding site for 4-substituted analogs.

Developing such a model involves aligning a set of active molecules and identifying the common chemical features responsible for their activity. researchgate.net This model can then be used in virtual screening campaigns to identify new compounds from large chemical databases that fit the pharmacophoric requirements, thereby accelerating the discovery of novel ligands with desired biological activities. nih.gov For example, a five-point pharmacophore model for 5HT7R antagonists was successfully developed and used to screen databases for new hits. researchgate.net

Biological Activities and Mechanistic Studies of N 2,5 Dimethoxyphenyl Acetamide Derivatives

Enzyme Inhibition and Modulation

Derivatives of N-(2,5-dimethoxyphenyl)acetamide have demonstrated inhibitory activity against a range of enzymes, highlighting their potential as therapeutic agents. The following sections detail the research findings related to their effects on specific enzyme targets.

Kinase Inhibition Potential

While direct studies on the kinase inhibition potential of this compound are limited, the broader class of N-phenylacetamide derivatives has shown significant promise as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer.

Research into structurally related compounds provides insights into the potential of the this compound scaffold. For instance, a series of 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles were identified as inhibitors of Src kinase activity. nih.gov Modifications on the C-7 phenylamino (B1219803) group, such as the inclusion of a 2,4-dichloro-5-methoxyphenylamino group, resulted in superior inhibition of Src enzymatic activity. nih.gov This suggests that the nature and position of substituents on the phenyl ring are critical for potent kinase inhibition.

Furthermore, the development of covalent irreversible inhibitors for Bruton's tyrosine kinase (Btk) has utilized a 2,5-diaminopyrimidine (B1361531) scaffold, which can be conceptually linked to the disubstituted phenyl ring of this compound. researchgate.net These inhibitors have demonstrated antitumor activity in vivo, underscoring the therapeutic potential of targeting kinases with appropriately substituted aromatic amides. researchgate.net

The design of small-molecule inhibitors for the TGF-βR1 kinase domain has also involved scaffolds that share features with this compound. Structure-activity relationship (SAR) studies of 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazole derivatives revealed that specific substitutions are crucial for potent inhibitory activity. mdpi.com For example, a quinoxalinyl analog showed an IC50 of 0.012 µM for TGF-βR1 inhibition. mdpi.com

| Derivative Class | Target Kinase | Key Findings | IC50 Values |

| 2-Phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles | Src kinase | A 2,4-dichloro-5-methoxyphenylamino group at C-7 provided superior inhibition. nih.gov | Not specified |

| 2,5-Diaminopyrimidine Derivatives | Bruton's tyrosine kinase (Btk) | Covalent irreversible inhibitors with in vivo antitumor activity. researchgate.net | Not specified |

| Quinoxalinyl Imidazole Derivatives | TGF-βR1 | Quinoxalinyl analog 5 showed high potency. mdpi.com | 0.012 µM |

| N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl] amino)]-1, 3-thiazole-5-carboxamide (dasatinib) | Pan-Src kinase | A potent inhibitor. nih.gov | Not specified |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132). Several studies have highlighted the potential of acetamide (B32628) derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

For instance, a series of substituted acetamide derivatives were designed and evaluated for their BChE inhibitory activity. Among them, compound 8c, a substituted acetamide, exhibited the highest BChE inhibition with an IC50 value of 3.94 μM. tandfonline.com Kinetic studies indicated that this compound acts as a mixed-type BChE inhibitor, suggesting it binds to both the catalytic and peripheral anionic sites of the enzyme. tandfonline.com

In another study, heterodimeric structures designed through fragment-based approaches were found to be potent AChE inhibitors, with IC50 values in the mid-nanomolar to low micromolar range. mdpi.com The most active compound, 2-(5-(2-fluorobenzylamino)pentyl)isoindoline-1,3-dione, had an IC50 of 87 nM for AChE. mdpi.com This highlights the importance of the linker and the terminal aromatic group in achieving high potency.

The general structure of N-aryl acetamides has proven to be a valuable template for cholinesterase inhibitors. The nature of the substituents on the phenyl ring significantly influences the inhibitory activity and selectivity towards AChE or BChE.

| Compound/Derivative Class | Target Enzyme | IC50 Value | Inhibition Type |

| Substituted acetamide (8c) | BChE | 3.94 μM tandfonline.com | Mixed-type tandfonline.com |

| 2-(5-(2-fluorobenzylamino)pentyl)isoindoline-1,3-dione | AChE | 87 nM mdpi.com | Not specified |

| Carbamate 1 | BChE | 0.12 ± 0.09 μM researchgate.net | Not specified |

| Carbamate 7 | BChE | 0.38 ± 0.01 μM researchgate.net | Not specified |

| Benzoxazolone derivative 131 | AChE | 0.57 pM researchgate.net | Not specified |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetic and medicinal applications to treat hyperpigmentation disorders. The this compound scaffold contains features, such as the dimethoxy-substituted phenyl ring, that are found in known tyrosinase inhibitors.

Research on methoxy-substituted tyramine (B21549) derivatives has shown potent tyrosinase inhibitory activity. For example, 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) was a highly potent inhibitor of mushroom tyrosinase with an IC50 of 0.059 nM. semanticscholar.org This compound also demonstrated significant inhibition of human tyrosinase. semanticscholar.org The kinetic analysis revealed a non-competitive mode of inhibition for some of these derivatives, suggesting they bind to a site other than the active site of the enzyme. semanticscholar.org

Furthermore, a study on 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles identified compounds with potent anti-tyrosinase activity. mdpi.com Compound 1i in this series, 2-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole, which contains a dimethoxyphenyl group similar to the core of our subject compound, was synthesized and evaluated. mdpi.com Another compound from this study, with a 2,4-dihydroxyphenyl substituent, exhibited an IC50 value of 0.2 ± 0.01 μM against mushroom tyrosinase, which is 55-fold more potent than the standard inhibitor kojic acid. researchgate.net

These findings suggest that the dimethoxyphenyl moiety is a favorable structural feature for tyrosinase inhibition, likely through interactions with the enzyme's active site.

| Compound/Derivative Class | Target Enzyme | IC50 Value | Key Findings |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9) | Mushroom Tyrosinase | 0.059 nM semanticscholar.org | Significantly more potent than kojic acid. semanticscholar.org |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl 3,5-dihydroxybenzoate (B8624769) (Ph5) | Mushroom Tyrosinase | 0.231 μM semanticscholar.org | Excellent activity compared to kojic acid. semanticscholar.org |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b) | Mushroom Tyrosinase | 0.2 ± 0.01 μM researchgate.net | 55-fold more potent than kojic acid. researchgate.net |

| PDTM8 (3,4-dimethoxyphenyl derivative) | Tyrosinase | Inhibited tyrosinase. researchgate.net | Specific IC50 not provided. |

| Isopropylquinazolinone derivative (9q) | Tyrosinase | 34.67 ± 3.68 µM nih.gov | Exhibited the best potency in its series. nih.gov |

Monoamine Oxidase-A (MAO-A) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters. MAO-A inhibitors are used in the treatment of depression and anxiety disorders. The anilide structure within this compound makes it a candidate for MAO-A inhibition.

A study of 66 small aromatic amide (anilide) derivatives identified potent MAO-A and MAO-B inhibitors. nih.gov N-(2,4-dinitrophenyl)benzamide, for example, showed a preference for MAO-A inhibition with an IC50 of 126 nM. tandfonline.comnih.gov The structure-activity relationship of these anilides revealed that the substitution pattern on both aryl rings is crucial for potency and selectivity. nih.gov

Furthermore, studies on isatin (B1672199) derivatives have shown that substitutions on the aromatic ring can modulate MAO inhibitory activity. For instance, a hydroxy group at the fifth position of isatin was found to increase selectivity toward MAO-A. acs.org This indicates that the electronic properties and substitution pattern of the aromatic ring play a significant role in the interaction with the MAO-A active site.

These findings suggest that derivatives of this compound, by virtue of their anilide core, have the potential to be developed as MAO-A inhibitors.

| Compound/Derivative Class | Target Enzyme | IC50 Value | Selectivity |

| N-(2,4-dinitrophenyl)benzamide (7) | MAO-A | 126 nM tandfonline.comnih.gov | Higher preference for MAO-A. tandfonline.comnih.gov |

| N-(2,4-Dinitrophenyl)benzo[d] tandfonline.comnih.govdioxole-5-carboxamide (55) | MAO-B | 56 nM tandfonline.comnih.gov | Moderately selective for MAO-B. tandfonline.comnih.gov |

| N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide | MAO-A | 0.028 μM nih.gov | 50 times more selective for MAO-A. nih.gov |

| Phthalide derivative 41 | MAO-A | 0.0096 μM acs.org | Also a potent MAO-B inhibitor (IC50 = 0.0062 μM). acs.org |

Serine Protease Inhibition (e.g., HCV serine protease)

Serine proteases are a large family of enzymes involved in various physiological processes, and their dysregulation is linked to several diseases. The hepatitis C virus (HCV) NS3/4A serine protease is a key target for antiviral therapy. While direct evidence for this compound as a serine protease inhibitor is scarce, the acetamide moiety is a common feature in many protease inhibitors.

Peptidomimetic and non-peptidic inhibitors of serine proteases often incorporate amide bonds to mimic the natural peptide substrates. For instance, the design of inhibitors for the SARS coronavirus 3CL protease, a cysteine protease with a serine-like catalytic mechanism, has involved functionalized serine derivatives. nih.gov

More broadly, the development of activity-based probes for serine proteases has utilized peptide NHS-carbamates, which are effective irreversible inhibitors. nih.gov These probes target a range of serine proteases, including trypsin, chymotrypsin, and neutrophil elastase. nih.gov The design of these inhibitors often involves mimicking the substrate's side chains, and the acetamide linkage can serve as a stable surrogate for a peptide bond.

The potential for this compound derivatives to act as serine protease inhibitors would likely depend on the incorporation of additional functional groups that can interact with the specific subsites of the target protease.

Cyclooxygenase-II (COX-II) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The N-aryl acetamide scaffold is a well-established pharmacophore for COX-2 inhibition.

Numerous studies have demonstrated that derivatives containing an acetamide linkage exhibit potent and selective COX-2 inhibitory activity. The general structure-activity relationship for many COX-2 inhibitors includes a central heterocyclic ring and a sulfonamide or a related acidic group on one of the phenyl rings. The this compound structure possesses the core N-phenylacetamide moiety.

For example, a review of selective COX-2 inhibitors highlighted various structural classes, including 1,3-diarylurea derivatives. nih.gov The SAR studies of these compounds showed that a methoxy (B1213986) group on the N-3 phenyl ring could enhance the potency and selectivity of COX-2 inhibition. nih.gov This finding is particularly relevant to the this compound scaffold, which contains two methoxy groups.

The development of selective COX-2 inhibitors often involves creating hybrid molecules that combine different pharmacophores. The acetamide group is considered a suitable linker for designing prodrugs of COX-2 inhibitors.

| Compound/Derivative Class | Target Enzyme | IC50 Value | Key Findings |

| 1,3-Diarylurea derivative nih.gov | COX-2 | Not specified | Methoxy substituent improved selectivity and potency. nih.gov |

| (Z)-1-(4-(methylsulfonyl) phenyl)-2,3-diphenylprop-2-en-1-one | COX-2 | Not specified | Z isomer was a more potent and selective inhibitor. nih.gov |

| N-carbamoyl derivative 1g | COX-2 | 3.20 ± 0.24 μM | The most potent derivative in its series. |

Receptor Modulation and Agonism

The biological activities of this compound and its derivatives are intrinsically linked to their interactions with various receptor systems in the body. These interactions are pivotal in understanding their potential therapeutic applications and underlying mechanisms of action.

5-HT₂ₐ Receptor Agonism (in related compounds)

While direct studies on this compound are limited, the broader class of 2,5-dimethoxyphenethylamines, to which it is structurally related, is well-known for its interaction with serotonin (B10506) receptors, particularly the 5-HT₂ₐ receptor. Agonist activity at the 5-HT₂ₐ receptor is a key mechanism for the psychoactive effects of many hallucinogenic compounds. nih.govfrontiersin.org

The addition of an N-benzyl group to the phenethylamine (B48288) core, creating compounds like 25H-NBOMe, significantly increases affinity for the 5-HT₂ₐ receptor. nih.gov Research has shown that these N-benzylphenethylamines are potent and highly effective agonists at the 5-HT₂ₐ receptor. nih.govresearchgate.net For instance, compounds such as 25D-NBOMe and 25I-NBOH exhibit subnanomolar to low nanomolar potencies, comparable to LSD. nih.gov The hallucinogenic properties of these related compounds are attributed to their potent agonism at 5-HT₂ₐ receptors. nih.gov

Recent studies have focused on developing selective 5-HT₂ₐ receptor agonists for potential therapeutic use in psychiatric disorders. nih.govsemanticscholar.org For example, the discovery of 2,5-dimethoxyphenylpiperidines has identified a new class of selective 5-HT₂ₐ receptor agonists. nih.govsemanticscholar.org

Table 1: 5-HT₂ₐ Receptor Binding and Functional Activity of Related Compounds

| Compound | Receptor Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Efficacy (% of 5-HT) |

|---|---|---|---|

| 25H-NBOMe | High | Similar to Serotonin | Full Agonist |

| 25D-NBOMe | High | Subnanomolar to low nanomolar | Full Agonist |

Peripheral Benzodiazepine (B76468) Receptor (PBR) Agonism (e.g., N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide)

A notable derivative, N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (also known as DAA1106), has been identified as a selective and high-affinity agonist for the peripheral benzodiazepine receptor (PBR), now more commonly referred to as the translocator protein (TSPO). nih.govnih.gov PBRs are mitochondrial proteins found in both the brain and peripheral tissues, with high levels in glial cells and macrophages. nih.govnih.gov

Increased PBR expression is associated with neuroinflammation and microglial activation in various neurodegenerative diseases. nih.govnih.gov DAA1106 has demonstrated a higher affinity for PBR in the brains of rats and monkeys compared to the prototypical PBR antagonist, PK11195. nih.gov This has led to the development of radiolabeled [¹¹C]DAA1106 as a PET imaging agent to study neuroinflammation in vivo. nih.govnih.gov

Table 2: Binding Affinity of DAA1106 for Peripheral Benzodiazepine Receptors

| Compound | Receptor | Affinity (Ki, nM) |

|---|---|---|

| DAA1106 | PBR (rat brain) | 0.28 |

GABA-A Receptor Interactions

The interaction of acetamide derivatives with GABA-A receptors is an area of significant research interest, particularly in the context of developing novel anticonvulsant and anxiolytic agents. GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the target for various drugs, including benzodiazepines and barbiturates. nih.govnews-medical.net

While direct data on this compound itself is scarce, related acetamide structures have been investigated for their modulatory effects on GABA-A receptors. For instance, some compounds are designed as allosteric modulators that can enhance the effect of GABA without directly activating the receptor. nih.govmdpi.com The benzodiazepine binding site on the GABA-A receptor is located at the α+/γ2− interface. nih.gov However, evidence suggests that some ligands can also bind to the homologous α+/β− interface, offering a potential mechanism for subtype-selective modulation. mdpi.com The development of compounds that selectively target different GABA-A receptor subtypes is a key strategy for creating drugs with improved therapeutic profiles. nih.gov

SLACK Potassium Channel Inhibition (in related compounds)

Recent research has identified a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides as inhibitors of the SLACK potassium channel (also known as KCNT1). nih.govresearchgate.net Gain-of-function mutations in the KCNT1 gene are linked to severe forms of epilepsy, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). nih.govnih.govresearchgate.net Therefore, inhibitors of the SLACK channel are being investigated as a potential therapeutic strategy. nih.govresearchgate.net

These channels play a crucial role in regulating neuronal excitability. nih.govresearchgate.net Structure-activity relationship studies have been conducted on various series of acetamide derivatives to optimize their potency and selectivity as SLACK channel inhibitors. nih.govrawdatalibrary.net For example, compound 9 from a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides was found to be a potent inhibitor of wild-type SLACK with an IC₅₀ of 0.20 µM. nih.gov

Investigational Therapeutic Potentials

The diverse receptor interactions of this compound derivatives have spurred investigations into their potential therapeutic applications, particularly in the realm of neurological disorders.

Anticonvulsant Activity

A significant area of investigation for acetamide derivatives is their potential as anticonvulsant agents. nih.govmdpi.commdpi.comsemanticscholar.org Epilepsy is a prevalent neurological disorder, and there is a continuous search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects. nih.gov